1-Cyano-2-(3-nitrophenyl)ethyl thiocyanate
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Overview
Description
1-Cyano-2-(3-nitrophenyl)ethyl thiocyanate is a chemical compound with the molecular formula C10H7N3O2S and a molecular weight of 233.25 g/mol . This compound is characterized by the presence of a cyano group (–CN), a nitrophenyl group (–NO2), and a thiocyanate group (–SCN) attached to an ethyl chain. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-Cyano-2-(3-nitrophenyl)ethyl thiocyanate typically involves the reaction of 3-nitrobenzyl cyanide with thiocyanate salts under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-Cyano-2-(3-nitrophenyl)ethyl thiocyanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 1-Cyano-2-(3-aminophenyl)ethyl thiocyanate.
Scientific Research Applications
1-Cyano-2-(3-nitrophenyl)ethyl thiocyanate is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in biochemical assays and studies involving enzyme inhibition and protein interactions.
Medicine: Research on this compound includes its potential use in drug development and therapeutic applications.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Cyano-2-(3-nitrophenyl)ethyl thiocyanate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting biochemical pathways. The presence of the cyano and nitrophenyl groups contributes to its reactivity and ability to form stable complexes with target molecules .
Comparison with Similar Compounds
1-Cyano-2-(3-nitrophenyl)ethyl thiocyanate can be compared with similar compounds such as:
1-Cyano-2-(4-nitrophenyl)ethyl thiocyanate: Similar structure but with the nitro group in the para position.
1-Cyano-2-(3-chlorophenyl)ethyl thiocyanate: Contains a chloro group instead of a nitro group.
1-Cyano-2-(3-methylphenyl)ethyl thiocyanate: Contains a methyl group instead of a nitro group. The uniqueness of this compound lies in its specific functional groups and their positions, which influence its chemical reactivity and applications.
Properties
IUPAC Name |
[1-cyano-2-(3-nitrophenyl)ethyl] thiocyanate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O2S/c11-6-10(16-7-12)5-8-2-1-3-9(4-8)13(14)15/h1-4,10H,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZQNSPAPXZEASH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CC(C#N)SC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70385290 |
Source
|
Record name | 1-cyano-2-(3-nitrophenyl)ethyl thiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70385290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5155-68-0 |
Source
|
Record name | 1-cyano-2-(3-nitrophenyl)ethyl thiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70385290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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